

Performance Characteristics of Meldonium-d3 in Proficiency Testing: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of **Meldonium-d3** as an internal standard in the analysis of Meldonium, particularly in the context of proficiency testing for anti-doping purposes. The guide also presents data on an alternative internal standard, Gabapentin, used in a different analytical context, to offer a broader perspective on internal standard selection for Meldonium quantification.

Executive Summary

The accurate quantification of Meldonium is critical in various fields, including clinical analysis and anti-doping control. The use of a stable isotope-labeled internal standard, such as **Meldonium-d3**, is considered the gold standard for mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thus compensating for matrix effects and other sources of variability. This guide details the performance of **Meldonium-d3** in urine analysis for doping control and compares it with Gabapentin, an alternative internal standard used for Meldonium quantification in food matrices.

Performance Data of Internal Standards for Meldonium Analysis



The following tables summarize the quantitative performance data for **Meldonium-d3** and Gabapentin from published studies. It is important to note that the data for **Meldonium-d3** was generated from the analysis of human urine for anti-doping purposes, while the data for Gabapentin was obtained from the analysis of milk and meat samples for residue testing.

Table 1: Performance Characteristics of Meldonium-d3 in Human Urine Analysis

Performance Parameter	Initial Testing (Screening)	Confirmation Method
Linearity (R²)	> 0.99	> 0.99
Intra-day Precision (%RSD)	5.9 – 12.3%	7.0 – 8.4%
Inter-day Precision (%RSD)	Not Determined	9.9 – 12.9%
Lower Limit of Detection (LOD)	< 10 ng/mL	< 10 ng/mL
Data sourced from Görgens et al. (2015)[1][2]		

Table 2: Performance Characteristics of Gabapentin as an Internal Standard for Meldonium Analysis in Milk and Meat

Performance Parameter	Milk	Meat
Linearity (R²)	0.997	0.988
Limit of Detection (LOD)	5 ng/mL	12.5 ng/mL
Limit of Quantification (LOQ)	Not Specified	Not Specified
Data sourced from Temerdashev et al. (2020)		

Experimental Protocols Detailed Methodology for Meldonium-d3 in Urine Proficiency Testing



The following protocol is based on the methodology described by Görgens et al. (2015) for the screening and confirmation of Meldonium in human urine.[1][2]

- 1. Sample Preparation (Screening)
- Pool two 45 μL aliquots of urine samples.
- Fortify the pooled sample with 10 μ L of **Meldonium-d3** internal standard (concentration: 1 μ g/mL).
- After shaking, inject the mixture into the LC-MS/MS system.
- 2. Sample Preparation (Confirmation)
- Dilute suspicious urine samples appropriately with deionized water.
- Fortify a 270 μL aliquot of the diluted urine sample with 30 μL of Meldonium-d3 internal standard (concentration: 1 μg/mL).
- Further dilute the mixture with 700 μ L of acetonitrile and 100 μ L of a 100 mM ammonium acetate solution.
- Mix the sample and inject a 20 μ L aliquot into the instrument.
- 3. Chromatographic and Mass Spectrometric Conditions
- Initial Testing (Screening): Reversed-phase liquid chromatography coupled with tandem mass spectrometry (RPLC-MS/MS).
- Confirmation Method: Hydrophilic interaction liquid chromatography-high resolution/high accuracy mass spectrometry (HILIC-HRMS).
- Mass Spectrometric Detection: Multiple reaction monitoring (MRM) is used to detect the analyte and the internal standard. The diagnostic ion transitions are m/z 147 → 58 for Meldonium and m/z 150 → 61 for Meldonium-d3.[1]



Methodology for Gabapentin as an Internal Standard for Meldonium in Food Matrices

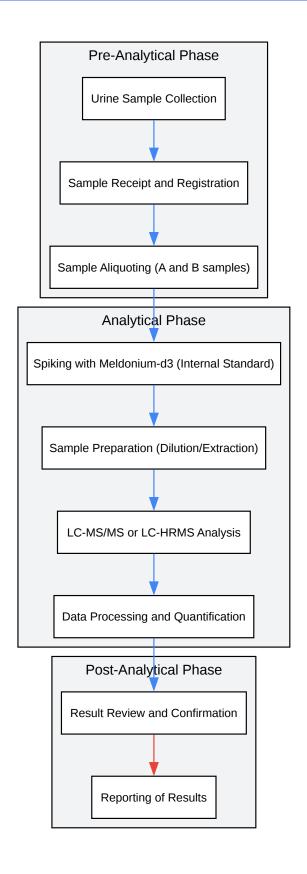
The following is a summary of the protocol used by Temerdashev et al. (2020) for the analysis of Meldonium in milk and meat.

- 1. Sample Preparation
- Homogenize the sample (milk or meat).
- Spike the blank sample with standard Meldonium solutions at different concentrations and a fixed concentration of the Gabapentin internal standard (50 ng/mL).
- The specific extraction procedure is not detailed in the provided information but would typically involve protein precipitation and/or solid-phase extraction.
- 2. Chromatographic and Mass Spectrometric Conditions
- Instrumentation: Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).
- Calibration: Calibration curves are constructed by plotting the ratio of the Meldonium peak area to the Gabapentin peak area against the Meldonium concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a proficiency test of Meldonium in urine using **Meldonium-d3** as an internal standard and the logical relationship in selecting an appropriate internal standard.

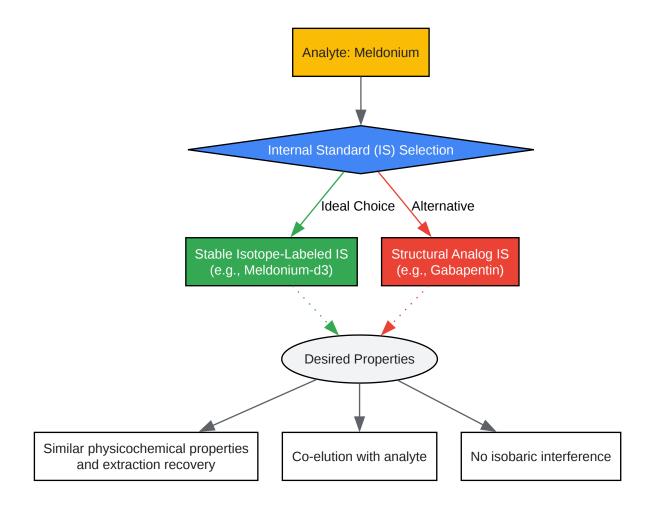




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Workflow for Meldonium proficiency testing.





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Internal standard selection logic.

Comparison and Conclusion

Meldonium-d3 stands out as the superior choice for an internal standard in the analysis of Meldonium in biological matrices for several key reasons:

- Structural and Chemical Similarity: As a deuterated analog, Meldonium-d3 has nearly
 identical chemical and physical properties to Meldonium. This ensures that it behaves
 similarly during extraction, chromatography, and ionization, providing the most accurate
 compensation for any analyte loss or matrix-induced signal suppression or enhancement.
- Co-elution: Meldonium-d3 will co-elute with Meldonium, which is a critical characteristic for an effective internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.



• Reduced Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to mitigate the impact of matrix effects, which can be a significant source of variability and inaccuracy in quantitative analysis.

Gabapentin, while a viable internal standard for the specific application of Meldonium analysis in food matrices, is a structural analog and not an isotopologue of Meldonium. This means there may be differences in its extraction efficiency, chromatographic retention time, and ionization response compared to Meldonium. While it can be used to correct for some variability, it may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

In the context of proficiency testing for anti-doping analysis, where high accuracy and precision are paramount, the use of **Meldonium-d3** is strongly recommended. The validation data for **Meldonium-d3** demonstrates its suitability for robust and reliable quantification of Meldonium in urine, meeting the stringent requirements of regulatory bodies. For other applications, such as food analysis, where the availability or cost of a deuterated standard might be a concern, a carefully validated structural analog like Gabapentin can be a suitable alternative. However, thorough validation, including a careful assessment of matrix effects, is crucial when using a non-isotopic internal standard.

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